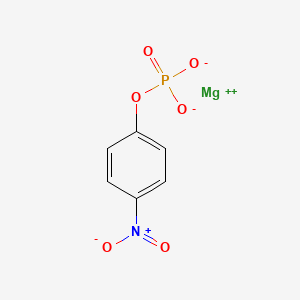
p-Nitrophenyl phosphate magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl phosphate magnesium salt: is a chemical compound widely used in biochemical research and diagnostic applications. It is a derivative of p-nitrophenyl phosphate, a chromogenic substrate for phosphatase enzymes. When hydrolyzed by phosphatases, it releases p-nitrophenol, which can be quantitatively measured due to its yellow color, making it useful in various assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenyl phosphate magnesium salt typically involves the reaction of p-nitrophenol with phosphoric acid in the presence of a magnesium salt. The reaction conditions often include a controlled pH and temperature to ensure the formation of the desired product. The process can be summarized as follows:
- Dissolve p-nitrophenol in an aqueous solution.
- Add phosphoric acid to the solution.
- Introduce a magnesium salt (e.g., magnesium chloride) to the mixture.
- Adjust the pH to around 7-8.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by precipitation or crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
- Large-scale mixing of p-nitrophenol and phosphoric acid.
- Addition of magnesium salts in controlled environments.
- Use of automated systems to monitor and adjust pH and temperature.
- Efficient isolation and purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl phosphate magnesium salt primarily undergoes hydrolysis reactions catalyzed by phosphatase enzymes. The hydrolysis results in the formation of p-nitrophenol and inorganic phosphate .
Common Reagents and Conditions:
Reagents: Phosphatase enzymes (e.g., alkaline phosphatase, acid phosphatase).
Major Products:
p-Nitrophenol: A yellow-colored compound that can be measured spectrophotometrically.
Inorganic Phosphate: Released during the hydrolysis reaction.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzyme kinetics studies to measure phosphatase activity.
- Employed in the development of enzyme inhibitors and activators .
Biology:
- Utilized in ELISA (Enzyme-Linked Immunosorbent Assay) to detect the presence of specific antigens or antibodies.
- Applied in histochemistry to visualize enzyme activity in tissue samples .
Medicine:
- Used in diagnostic assays to measure enzyme levels in biological fluids, aiding in the diagnosis of various diseases.
- Employed in drug development to screen for potential therapeutic agents targeting phosphatases .
Industry:
- Applied in quality control processes to ensure the activity of enzyme-based products.
- Used in the production of diagnostic kits and reagents .
Mechanism of Action
The mechanism of action of p-nitrophenyl phosphate magnesium salt involves its hydrolysis by phosphatase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the phosphate group, resulting in the formation of p-nitrophenol and inorganic phosphate. The reaction can be summarized as follows:
- The enzyme binds to the substrate (this compound).
- The enzyme’s active site facilitates the cleavage of the phosphate group.
- p-Nitrophenol and inorganic phosphate are released as products .
Comparison with Similar Compounds
p-Nitrophenyl phosphate disodium salt: Another commonly used substrate for phosphatase assays.
p-Nitrophenyl phosphate dipotassium salt: Similar in function but with different cationic components
Uniqueness:
- The presence of magnesium ions in p-nitrophenyl phosphate magnesium salt can enhance the stability and solubility of the compound.
- It may offer improved performance in specific assays compared to other salts due to the role of magnesium as a cofactor in many enzymatic reactions .
Properties
Molecular Formula |
C6H4MgNO6P |
|---|---|
Molecular Weight |
241.38 g/mol |
IUPAC Name |
magnesium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.Mg/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+2/p-2 |
InChI Key |
ZKQFFJINYSGALM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















